N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
Description
N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a furan ring, a piperidine ring, and a morpholine ring
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C17H25N3O4/c21-16(18-11-14-5-4-9-23-14)13-19-8-10-24-15(12-19)17(22)20-6-2-1-3-7-20/h4-5,9,15H,1-3,6-8,10-13H2,(H,18,21) |
InChI Key |
DPPFFAUPJAZTKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be synthesized through the cyclization of appropriate precursors. The piperidine and morpholine rings are then introduced through nucleophilic substitution reactions. The final step involves the acylation of the morpholine ring with the piperidine-1-carbonyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol .
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the piperidine and morpholine rings can modulate the compound’s binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: Similar structure but lacks the piperidine and morpholine rings.
Furan, 2-methyl-: Contains a furan ring but lacks the additional functional groups.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and is used in coordination chemistry.
Uniqueness
N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its combination of three distinct rings (furan, piperidine, and morpholine), which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
